molecular formula C16H14ClN3 B2653418 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine CAS No. 477856-35-2

7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine

Cat. No.: B2653418
CAS No.: 477856-35-2
M. Wt: 283.76
InChI Key: YEWBJZQJFAARGF-UHFFFAOYSA-N
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Description

7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 2,4-dimethylaniline with 7-chloroquinazoline. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, significantly reducing reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to inhibit tyrosine kinases makes it a promising candidate for anti-cancer drug development .

Properties

IUPAC Name

7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-10-3-6-14(11(2)7-10)20-16-13-5-4-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWBJZQJFAARGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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